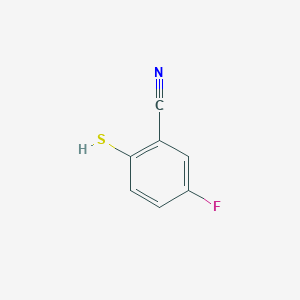
5-Fluoro-2-mercaptobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-mercaptobenzonitrile is an organic compound with the molecular formula C7H4FNOS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 5-position and a mercapto group (–SH) at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-mercaptobenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Fluorination: Introduction of the fluorine atom.
Thiol Substitution: Introduction of the mercapto group.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-mercaptobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while reduction of the nitrile group can yield primary amines.
Applications De Recherche Scientifique
5-Fluoro-2-mercaptobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-mercaptobenzonitrile involves its interaction with molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-methylbenzonitrile: Similar structure but with a methyl group instead of a mercapto group.
5-Fluoro-2-nitrobenzonitrile: Contains a nitro group instead of a mercapto group.
2-Mercaptobenzonitrile: Lacks the fluorine substitution.
Uniqueness
5-Fluoro-2-mercaptobenzonitrile is unique due to the presence of both the fluorine and mercapto groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H4FNS |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
5-fluoro-2-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H4FNS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H |
Clé InChI |
SZYBKSZSRQKHFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C#N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
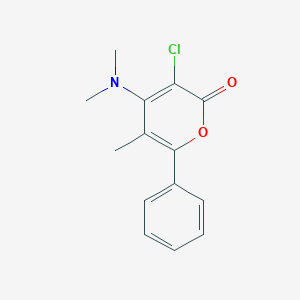


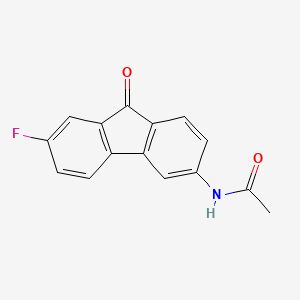
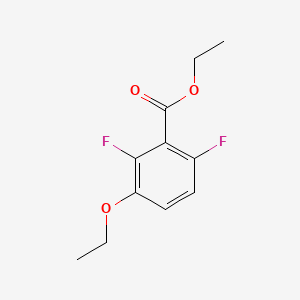
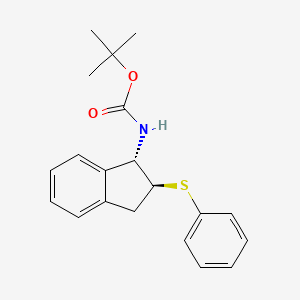
![[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B14015376.png)




![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
![Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-](/img/structure/B14015411.png)
